molecular formula C15H19NO2S B7553669 2,3-Dihydro-1-benzothiophen-2-yl-(2,2-dimethylmorpholin-4-yl)methanone

2,3-Dihydro-1-benzothiophen-2-yl-(2,2-dimethylmorpholin-4-yl)methanone

Cat. No. B7553669
M. Wt: 277.4 g/mol
InChI Key: GKHQRFTYXNPQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1-benzothiophen-2-yl-(2,2-dimethylmorpholin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzothiophen-2-yl-(2,2-dimethylmorpholin-4-yl)methanone involves the inhibition of the serotonin and norepinephrine transporters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which in turn enhances neurotransmission and has a positive effect on mood.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dihydro-1-benzothiophen-2-yl-(2,2-dimethylmorpholin-4-yl)methanone exhibits potent and selective inhibition of the serotonin and norepinephrine transporters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which in turn enhances neurotransmission and has a positive effect on mood.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,3-Dihydro-1-benzothiophen-2-yl-(2,2-dimethylmorpholin-4-yl)methanone is its potent and selective inhibition of the serotonin and norepinephrine transporters. This makes it a promising candidate for the development of novel antidepressant drugs. However, one of the limitations of the compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several promising future directions for research on 2,3-Dihydro-1-benzothiophen-2-yl-(2,2-dimethylmorpholin-4-yl)methanone. One area of focus is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of interest is the exploration of the compound's potential applications in the treatment of other psychiatric disorders, such as anxiety and bipolar disorder. Additionally, there is a need for further research into the compound's mechanism of action and its effects on neurotransmission. Finally, there is a need for more comprehensive studies on the compound's safety and toxicity in order to assess its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2,3-Dihydro-1-benzothiophen-2-yl-(2,2-dimethylmorpholin-4-yl)methanone involves the reaction between 2,3-dihydrobenzothiophene and 2,2-dimethyl-4-piperidinone in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product.

Scientific Research Applications

2,3-Dihydro-1-benzothiophen-2-yl-(2,2-dimethylmorpholin-4-yl)methanone has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. One of the most promising applications is in the development of novel antidepressant drugs. Studies have shown that the compound exhibits potent and selective inhibition of the serotonin and norepinephrine transporters, which are key targets for the treatment of depression.

properties

IUPAC Name

2,3-dihydro-1-benzothiophen-2-yl-(2,2-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-15(2)10-16(7-8-18-15)14(17)13-9-11-5-3-4-6-12(11)19-13/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHQRFTYXNPQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)C2CC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzothiophen-2-yl-(2,2-dimethylmorpholin-4-yl)methanone

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